molecular formula C15H15N3O2S B2844813 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396875-33-4

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2844813
CAS No.: 1396875-33-4
M. Wt: 301.36
InChI Key: CXJDKPACMVSKJF-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a benzo[d]thiazole core linked to a pyrrole moiety through a hydroxyethyl chain. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, which can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The pyrrole moiety can be introduced through a condensation reaction with an appropriate aldehyde, followed by reduction to form the hydroxyethyl chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve reaction efficiency and yield. Key considerations would include the availability and cost of starting materials, reaction conditions (temperature, pressure, solvents), and purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group, potentially altering the compound’s biological activity.

    Reduction: Reduction reactions can be used to modify the benzo[d]thiazole ring or the pyrrole moiety, potentially leading to new derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups, potentially enhancing the compound’s biological activity.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of both benzo[d]thiazole and pyrrole moieties suggests possible interactions with enzymes or receptors, making it a potential lead compound for drug discovery.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its structural versatility allows for modifications that can tailor its properties for various applications.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole ring can intercalate with DNA, while the pyrrole moiety may interact with protein active sites, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)benzo[d]thiazole-2-carboxamide: Lacks the pyrrole moiety, potentially reducing its biological activity.

    N-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide: Similar structure but without the methyl group on the pyrrole ring, which may affect its interaction with biological targets.

    N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxylate: An ester derivative that may have different solubility and reactivity properties.

Uniqueness

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both a hydroxyethyl chain and a methylated pyrrole ring distinguishes it from other similar compounds, potentially enhancing its biological activity and making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-18-8-4-6-11(18)12(19)9-16-14(20)15-17-10-5-2-3-7-13(10)21-15/h2-8,12,19H,9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJDKPACMVSKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=NC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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